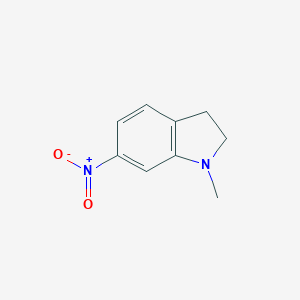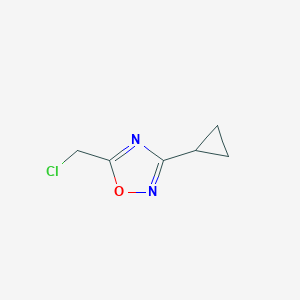![molecular formula C12H11NO5S B180256 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid CAS No. 185808-79-1](/img/structure/B180256.png)
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid, also known as DMTB, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications. This compound is a member of the thiazolidinedione family of drugs, which are known to have anti-inflammatory and hypoglycemic effects. DMTB has been shown to have a number of unique properties that make it a promising candidate for further research.
Mécanisme D'action
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid is thought to exert its effects by inhibiting the activity of various enzymes involved in the production of inflammatory mediators. Specifically, 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of prostaglandins and leukotrienes, respectively. These inflammatory mediators are known to play a role in a number of different diseases, including arthritis, asthma, and cancer.
Effets Biochimiques Et Physiologiques
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have a number of biochemical and physiological effects, including its ability to reduce inflammation in various animal models of disease. 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has also been shown to have hypoglycemic effects, which may make it a potential treatment for diabetes. Additionally, 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have antioxidant properties, which may make it a potential treatment for various diseases associated with oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in lab experiments is its ability to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of inflammatory mediators. This makes 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid a useful tool for studying the mechanisms of action of various drugs and compounds. However, one limitation of using 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in lab experiments is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are a number of potential future directions for research on 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid, including its use as a potential treatment for various diseases associated with inflammation and oxidative stress. Additionally, further research is needed to determine the potential toxicity of 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration of 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid in various applications.
Méthodes De Synthèse
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid can be synthesized using a number of different methods, including the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-amino-4,5-dimethylthiazole. Other methods include the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-aminothiazole, and the reaction of 2-methoxybenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with 2-mercapto-4,5-dimethylthiazole.
Applications De Recherche Scientifique
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to have a number of potential scientific research applications, including its use as a tool for studying the mechanisms of action of various drugs and compounds. 5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid has been shown to inhibit the activity of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the production of inflammatory mediators. This inhibition has been shown to reduce inflammation in various animal models of disease.
Propriétés
Numéro CAS |
185808-79-1 |
|---|---|
Nom du produit |
5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid |
Formule moléculaire |
C12H11NO5S |
Poids moléculaire |
281.29 g/mol |
Nom IUPAC |
5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxybenzoic acid |
InChI |
InChI=1S/C12H11NO5S/c1-18-8-3-2-6(4-7(8)11(15)16)5-9-10(14)13-12(17)19-9/h2-4,9H,5H2,1H3,(H,15,16)(H,13,14,17) |
Clé InChI |
KDTDAIJOPUUSTJ-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)O |
SMILES canonique |
COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)O |
Synonymes |
5-[(2,4-Dioxothiazolidin-5-yl)Methyl]-2-Methoxybenzoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6-Chloro-2H-thieno[3,2-e][1,2]thiazin-4(3H)-one 1,1-dioxide](/img/structure/B180190.png)
![2-[4-(2-Methylpropoxy)phenyl]acetic acid](/img/structure/B180191.png)



![4-[(9-Hydroxynonyl)oxy]benzoic acid](/img/structure/B180201.png)

